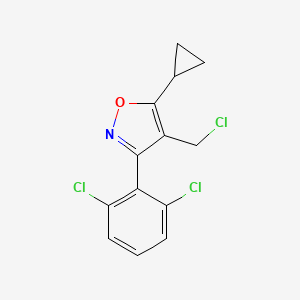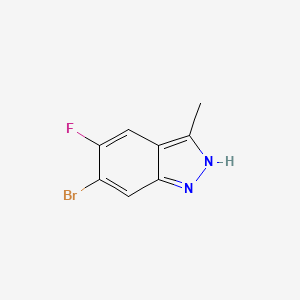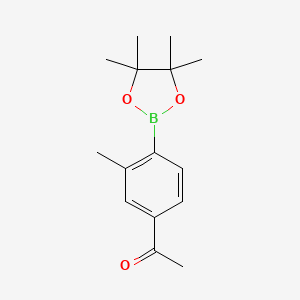![molecular formula C8H17NO B1374460 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol CAS No. 1228748-75-1](/img/structure/B1374460.png)
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” is 1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
- Summary of Application: This compound has been used in the catalytic asymmetric synthesis of cyclopentyl β-amino esters. This process involves a [3+2] cycloaddition reaction of enecarbamates with electrophilic metalloenolcarbene intermediates .
- Methods of Application: The reaction involves the use of β-TBSO-substituted enoldiazoacetates with a chiral dirhodium catalyst Rh2(S-TCPTTL)4 and trans-arylvinylcarbamates . The transformation occurs with hydrogen bond association between the vinylcarbamate and the intermediate metalloenolcarbene .
- Results or Outcomes: The reaction forms chiral cyclopentyl β-amino esters in high yield with up to 98% enantiomeric excess (ee) and excellent diastereocontrol . The protected amino-esters can be converted reductively to form highly functionalized cyclopentyl β-amino acids and 3-aminocyclopentanones .
Thermodynamic Analysis
- Summary of Application: While not directly related to “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol”, there is research on the thermodynamic properties of cyclopentanol and cyclopentyl acetate . These compounds are structurally similar and could potentially provide insights into the properties of “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol”.
- Methods of Application: The research estimated the liquid heat capacities of these compounds using the Ruzicka–Domalski group contribution method .
- Results or Outcomes: The study provided estimates for the standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate .
Chemical Properties
- Summary of Application: The compound “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” has been studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .
- Methods of Application: These properties are typically determined using a variety of laboratory techniques, such as spectroscopy, chromatography, and calorimetry .
- Results or Outcomes: The specific results for these properties are not provided in the source, but this information can be useful for predicting the behavior of the compound in different conditions and for designing experiments .
Chemical Properties
- Summary of Application: The compound “2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol” has been studied for its chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight .
- Methods of Application: These properties are typically determined using a variety of laboratory techniques, such as spectroscopy, chromatography, and calorimetry .
- Results or Outcomes: The specific results for these properties are not provided in the source, but this information can be useful for predicting the behavior of the compound in different conditions and for designing experiments .
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNILSFZGMGXCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

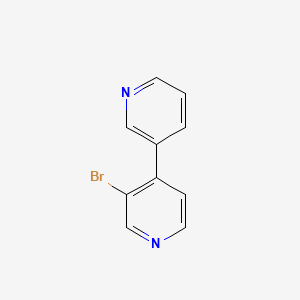
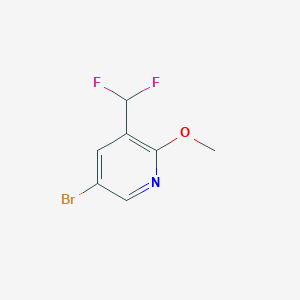
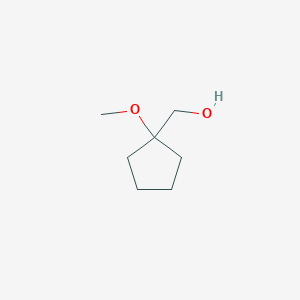
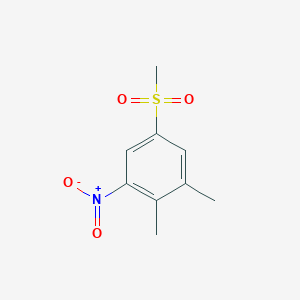
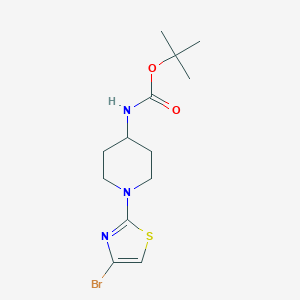
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
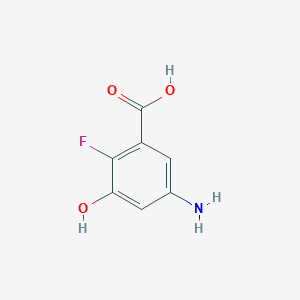
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
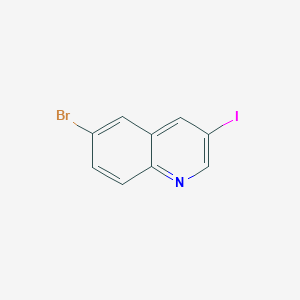
![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
